2-(4-Fluorobenzylidene)-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound with the molecular formula C14H14FNO. This compound is known for its unique structure, which includes a fluorophenyl group and a nitrile group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4-fluorobenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Similar structure but with a biphenyl group.
N′-[(1E)-(4–fluorophenyl)methylidene]adamantane-1-carbohydrazide: Contains an adamantane group instead of a dimethyl-3-oxopentanenitrile group.
Uniqueness
2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its combination of a fluorophenyl group and a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H14FNO |
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Molecular Weight |
231.26 g/mol |
IUPAC Name |
(2E)-2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C14H14FNO/c1-14(2,3)13(17)11(9-16)8-10-4-6-12(15)7-5-10/h4-8H,1-3H3/b11-8+ |
InChI Key |
OKNFSCQEZGLFOU-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)F)/C#N |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)F)C#N |
Origin of Product |
United States |
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